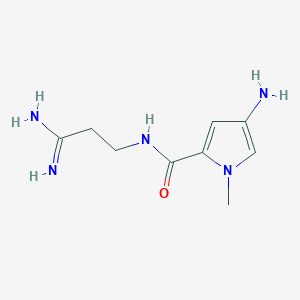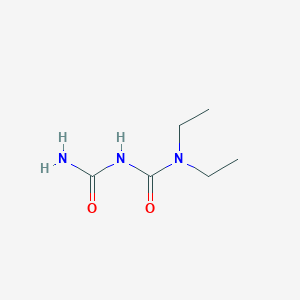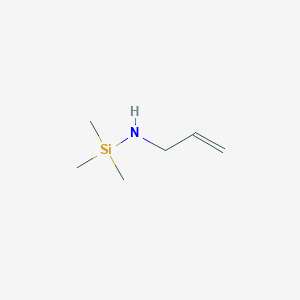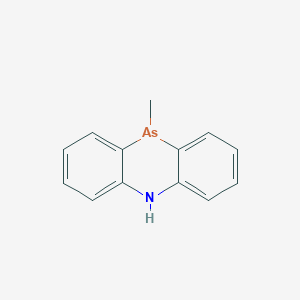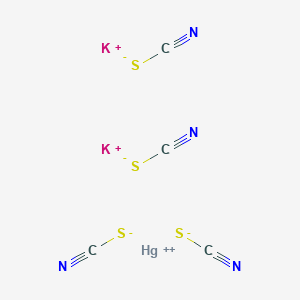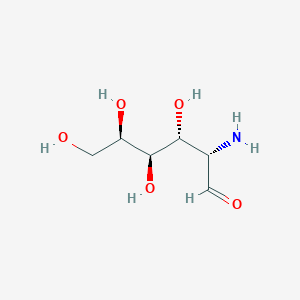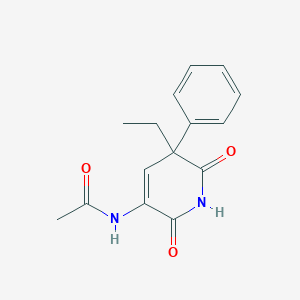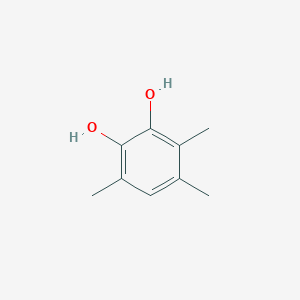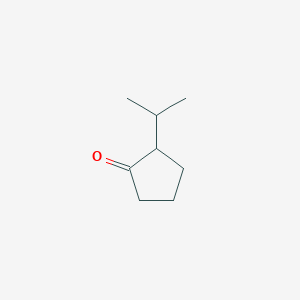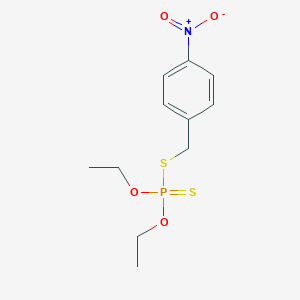
Phosphorodithioic acid, O,O-diethyl S-p-nitrobenzyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phosphorodithioic acid, O,O-diethyl S-p-nitrobenzyl ester, also known as Paraoxon, is a highly toxic organophosphate compound. It is commonly used in scientific research as an inhibitor of the enzyme acetylcholinesterase, which is responsible for breaking down the neurotransmitter acetylcholine in the nervous system. In Synthesis Method: Paraoxon is synthesized from diethyl phosphorochloridate and p-nitrobenzyl mercaptan in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions and yields a yellow oil that is purified by column chromatography. Scientific Research Application: Paraoxon is commonly used in scientific research as an inhibitor of acetylcholinesterase. It is used to study the role of acetylcholine in the nervous system and to investigate the effects of acetylcholinesterase inhibition on behavior and cognition. Paraoxon has also been used to study the mechanism of action of other organophosphate compounds and to develop new treatments for nerve agent poisoning. Mechanism of Action: Paraoxon irreversibly inhibits acetylcholinesterase by covalently binding to the enzyme's active site. This leads to an accumulation of acetylcholine in the nervous system, which can cause a range of physiological and behavioral effects. Inhibition of acetylcholinesterase can cause muscle twitching, respiratory distress, convulsions, and ultimately death. Biochemical and Physiological Effects: Paraoxon has a wide range of biochemical and physiological effects. In addition to inhibiting acetylcholinesterase, it can also affect other enzymes in the body, including butyrylcholinesterase and carboxylesterase. Paraoxon can also cause oxidative stress, leading to the formation of reactive oxygen species and damage to cellular membranes. Additionally, paraoxon can cross the blood-brain barrier, leading to central nervous system effects such as seizures and cognitive impairment. Advantages and Limitations for Lab Experiments: Paraoxon is a highly potent and selective inhibitor of acetylcholinesterase, making it a valuable tool for studying the role of acetylcholine in the nervous system. However, its high toxicity also makes it a dangerous compound to work with, requiring strict safety protocols and specialized equipment. Additionally, the irreversible nature of its inhibition of acetylcholinesterase can make it difficult to study the effects of acetylcholinesterase inhibition over time. Future Directions: There are several potential future directions for research on paraoxon. One area of interest is the development of new treatments for nerve agent poisoning. Paraoxon has been used as a model compound for developing new therapies that can reactivate acetylcholinesterase and reverse the effects of nerve agents. Another area of interest is the development of new acetylcholinesterase inhibitors with improved selectivity and safety profiles. Finally, there is ongoing research on the role of acetylcholine in a range of physiological and behavioral processes, and paraoxon is likely to continue to be a valuable tool in this research.
Propriétés
Numéro CAS |
13286-49-2 |
|---|---|
Nom du produit |
Phosphorodithioic acid, O,O-diethyl S-p-nitrobenzyl ester |
Formule moléculaire |
C11H16NO4PS2 |
Poids moléculaire |
321.4 g/mol |
Nom IUPAC |
diethoxy-[(4-nitrophenyl)methylsulfanyl]-sulfanylidene-λ5-phosphane |
InChI |
InChI=1S/C11H16NO4PS2/c1-3-15-17(18,16-4-2)19-9-10-5-7-11(8-6-10)12(13)14/h5-8H,3-4,9H2,1-2H3 |
Clé InChI |
BTGZQLZLKSJTHK-UHFFFAOYSA-N |
SMILES |
CCOP(=S)(OCC)SCC1=CC=C(C=C1)[N+](=O)[O-] |
SMILES canonique |
CCOP(=S)(OCC)SCC1=CC=C(C=C1)[N+](=O)[O-] |
Autres numéros CAS |
13286-49-2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



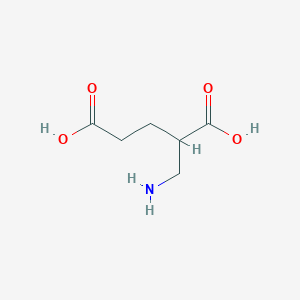
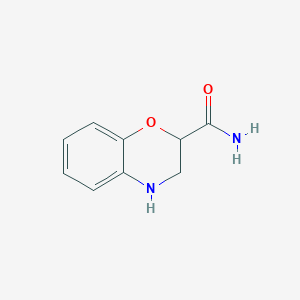
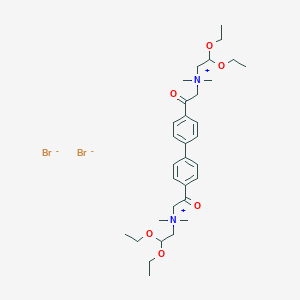
![3-Ethoxyspiro[3.5]non-2-en-1-one](/img/structure/B83230.png)
